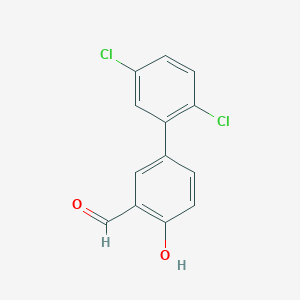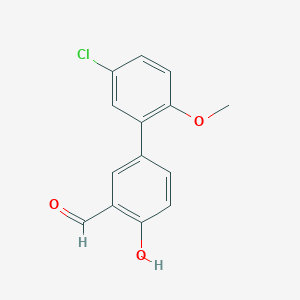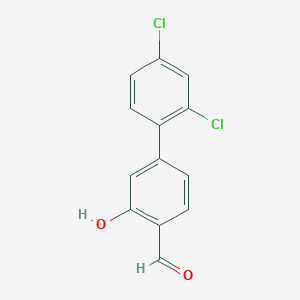
4-(2,5-Dichlorophenyl)-2-formylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,5-Dichlorophenyl)-2-formylphenol, 95% (4-DCF) is an organic compound that is widely used in scientific research and laboratory experiments due to its unique properties. It is a white solid with a melting point of around 78°C and a molecular weight of 237.15 g/mol. 4-DCF has been studied for its potential applications in various fields such as pharmaceuticals, agrochemicals, and biochemistry. It is also used as a reagent in the synthesis of various compounds.
Applications De Recherche Scientifique
4-(2,5-Dichlorophenyl)-2-formylphenol, 95% has been used in a variety of scientific research applications. It has been studied for its potential as an antioxidant, antimicrobial, and anti-inflammatory agent. It has also been studied for its potential applications in cancer therapy, as a potential inhibitor of certain enzymes, and as a potential inhibitor of certain bacteria and viruses. Additionally, 4-(2,5-Dichlorophenyl)-2-formylphenol, 95% has been studied for its potential use in the synthesis of various compounds, such as pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-(2,5-Dichlorophenyl)-2-formylphenol, 95% is not yet fully understood. However, it is believed that 4-(2,5-Dichlorophenyl)-2-formylphenol, 95% acts as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, 4-(2,5-Dichlorophenyl)-2-formylphenol, 95% has been shown to inhibit certain enzymes, which could explain its potential anti-inflammatory and antimicrobial effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,5-Dichlorophenyl)-2-formylphenol, 95% have not been extensively studied. However, it has been shown to reduce oxidative stress and inhibit certain enzymes. Additionally, 4-(2,5-Dichlorophenyl)-2-formylphenol, 95% has been shown to inhibit the growth of certain bacteria and viruses.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2,5-Dichlorophenyl)-2-formylphenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it has a wide range of potential applications in various fields. Additionally, it is relatively stable and can be stored for long periods of time without degradation. However, 4-(2,5-Dichlorophenyl)-2-formylphenol, 95% also has some limitations. It is not soluble in water, so it must be dissolved in a suitable solvent before use. Additionally, its potential applications have not yet been fully explored, so further research is needed to fully understand its potential.
Orientations Futures
There are a number of potential future directions for 4-(2,5-Dichlorophenyl)-2-formylphenol, 95%. Further research is needed to explore its potential applications in pharmaceuticals, agrochemicals, and biochemistry. Additionally, further research is needed to understand its mechanism of action and to explore its potential as an antioxidant, antimicrobial, and anti-inflammatory agent. Finally, further research is needed to explore its potential use in the synthesis of various compounds.
Méthodes De Synthèse
4-(2,5-Dichlorophenyl)-2-formylphenol, 95% can be synthesized through a variety of methods. The most common method involves the reaction of 2,5-dichlorobenzaldehyde and 4-hydroxybenzaldehyde in an aqueous solution of potassium hydroxide. This yields 4-(2,5-Dichlorophenyl)-2-formylphenol, 95% as a white solid. Other methods of synthesis include the reaction of 2,5-dichlorobenzaldehyde and formic acid in the presence of a base such as sodium hydroxide or potassium hydroxide.
Propriétés
IUPAC Name |
5-(2,5-dichlorophenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-10-2-3-12(15)11(6-10)8-1-4-13(17)9(5-8)7-16/h1-7,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PODXNEJTQOYRCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)Cl)Cl)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685281 |
Source


|
| Record name | 2',5'-Dichloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-Dichlorophenyl)-2-formylphenol | |
CAS RN |
1111128-86-9 |
Source


|
| Record name | 2',5'-Dichloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![6-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378672.png)
